Dimethylmethylene blue

Descripción

has been used to photoinactivate a number of model viruses

Propiedades

IUPAC Name |

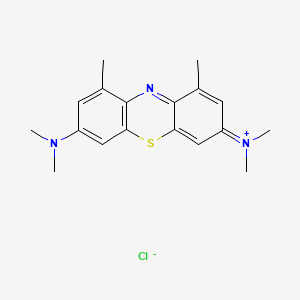

[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N3S.ClH/c1-11-7-13(20(3)4)9-15-17(11)19-18-12(2)8-14(21(5)6)10-16(18)22-15;/h7-10H,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMSLDWZFJZLAS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C3C(=CC(=[N+](C)C)C=C3S2)C)N(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178047 | |

| Record name | 1,9-Dimethylmethylene blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23481-50-7 | |

| Record name | Dimethylmethylene blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23481-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,9-Dimethylmethylene blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023481507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,9-Dimethylmethylene blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-bis(dimethylamino)-1,9-dimethylphenothiazin-5-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLMETHYLENE BLUE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U99510HTUM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Properties of 1,9-Dimethylmethylene Blue (DMMB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Dimethylmethylene Blue (DMMB), a cationic thiazine (B8601807) dye, is a crucial analytical reagent primarily utilized for the quantitative determination of sulfated glycosaminoglycans (sGAGs).[1][2] Its utility stems from a distinct metachromatic shift in its absorption spectrum upon binding to these polyanionic macromolecules.[3] Understanding the spectroscopic properties of DMMB is fundamental for the accurate application of sGAG assays and for exploring its potential in other biochemical and biophysical studies. This guide provides an in-depth overview of the core spectroscopic characteristics of DMMB, factors influencing its spectral behavior, and detailed protocols for its analysis.

Core Spectroscopic Properties

The light absorption and emission characteristics of DMMB are dictated by its chemical structure, which features an extended π-conjugated system. These properties are highly sensitive to the dye's local environment, including concentration, solvent, pH, and binding interactions.

Absorption Spectroscopy

In aqueous solutions, DMMB typically exhibits strong absorption bands in both the UV and visible regions of the electromagnetic spectrum. The primary visible absorption band is attributed to a π-π* electronic transition.[4] The precise wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) are key parameters for quantitative analysis.

Table 1: Molar Extinction Coefficients (ε) of 1,9-Dimethylmethylene Blue in Water

| Wavelength Range (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) |

| 243-249 | ≥10,000 |

| 285-291 | ≥18,000 |

| 594-600 | ≥25,000 |

| 646-652 | ≥35,000 |

| Data sourced from Sigma-Aldrich product information for DMMB zinc chloride double salt.[1] |

Table 2: Key Absorption Maxima (λmax) of DMMB Under Various Conditions

| Condition | Species | Typical λmax (nm) | Spectral Shift |

| Dilute Aqueous Solution | Monomer | ~649 | - |

| Concentrated Aqueous Solution | Dimer / H-aggregate | ~570 - 610 | Hypsochromic (Blue Shift) |

| Bound to sGAGs | Dye-sGAG Complex | ~525 - 535 | Strong Hypsochromic Shift |

| Monomer λmax is based on product data. Dimer and aggregate data are inferred from extensive studies on the closely related Methylene (B1212753) Blue.[5][6] The GAG-bound λmax is well-documented for the DMMB assay.[1][7] |

Fluorescence Spectroscopy

While DMMB is primarily used for its absorption properties, like its parent compound Methylene Blue (MB), it is also fluorescent. Fluorescence occurs when the molecule returns to its electronic ground state from an excited singlet state by emitting a photon.[8] Key fluorescence properties include the excitation and emission maxima, the fluorescence quantum yield (ΦF), and the fluorescence lifetime (τ).

Specific fluorescence data for DMMB is not as widely published as for Methylene Blue. However, the properties of MB provide a valuable reference. For Methylene Blue, the emission maximum is typically around 686-688 nm with a quantum yield of approximately 0.52 in certain conditions.[9][10] The fluorescence lifetime of MB has been reported to be in the range of 0.2 to 1.0 nanoseconds, depending on its environment and binding state.[11]

Table 3: Typical Fluorescence Properties (Reference: Methylene Blue)

| Property | Typical Value | Reference Compound |

| Excitation Maximum (λex) | ~668 nm | Methylene Blue[10] |

| Emission Maximum (λem) | ~688 nm | Methylene Blue[10] |

| Stokes Shift | ~21 nm | Methylene Blue[9] |

| Quantum Yield (ΦF) | ~0.52 | Methylene Blue[9][10] |

| Fluorescence Lifetime (τ) | 0.2 - 1.0 ns | Methylene Blue[11] |

| Note: These values are for the parent compound Methylene Blue and should be considered as estimates for DMMB. |

Factors Influencing Spectroscopic Properties

The electronic transitions of DMMB are highly susceptible to its molecular environment. Understanding these influences is critical for reproducible and accurate spectroscopic measurements.

-

Concentration and Aggregation : In aqueous solutions, thiazine dyes like DMMB exist in equilibrium between monomeric and dimeric forms, with higher-order aggregates forming at high concentrations.[12] Dimerization typically forces the π-systems of two molecules into close proximity, resulting in a hypsochromic (blue) shift of the main absorption band.[6] Therefore, adherence to Beer's Law is only observed in dilute solutions where the monomeric form is dominant.[13]

-

Solvatochromism : This phenomenon describes the change in a substance's color or spectral properties when dissolved in different solvents.[14] The polarity of the solvent can differentially stabilize the electronic ground and excited states of the dye, altering the energy gap between them. For Methylene Blue, a red shift (bathochromic shift) in the absorption maximum is often observed as the relative permittivity of the solvent increases, though hydrogen bonding capabilities of the solvent also play a significant role.[15][16]

-

Effect of pH : The pH of the solution can influence the protonation state of the dye molecule. Changes in protonation can alter the electronic distribution and conjugation within the chromophore, leading to shifts in the absorption and fluorescence spectra.[17][18] For Methylene Blue, it has been shown that basic conditions can lead to a higher quantum yield of singlet oxygen formation compared to acidic media.[18]

-

Binding to Sulfated Glycosaminoglycans (Metachromasia) : The most prominent spectral change for DMMB occurs upon binding to sGAGs. This interaction induces dye stacking along the polyanion chain, leading to strong electronic coupling between adjacent dye molecules.[2] The result is a significant hypsochromic shift in the absorption maximum from ~649 nm to ~525 nm, a phenomenon known as metachromasia.[1][7] This large, easily measurable shift forms the basis of the highly sensitive DMMB assay for sGAG quantification.

Experimental Protocols

Accurate spectroscopic analysis requires careful preparation and standardized measurement procedures.

Protocol for UV-Vis Absorption Spectroscopy

This protocol outlines the steps to determine the concentration of an unknown sGAG sample using a DMMB calibration curve.

-

Reagent Preparation :

-

DMMB Solution : Prepare a stock solution of DMMB in a suitable buffer. A common formulation involves dissolving DMMB in a solution containing glycine and NaCl, with the pH adjusted to approximately 3.0 with HCl.[3]

-

Standard Solutions : Prepare a series of standard solutions with known concentrations of a sGAG standard (e.g., chondroitin sulfate) in the same buffer as the unknown sample.[19]

-

-

Instrument Setup :

-

Measurement :

-

Use a clean cuvette. Fill it with the DMMB reagent solution (without any sGAG) to serve as the blank.[19] Place it in the spectrophotometer and zero the absorbance.

-

For each standard, mix a defined volume of the standard solution with the DMMB reagent. The complex formation is rapid.

-

Immediately measure the absorbance. Due to potential precipitation of the complex over time, it is crucial to measure absorbance at a consistent, fixed time point after mixing.[7]

-

Repeat the measurement for the unknown sample(s) using the same procedure.

-

-

Data Analysis :

-

Plot the absorbance of the standards on the y-axis against their known concentrations on the x-axis.

-

Perform a linear regression to obtain a calibration curve and its equation (y = mx + c).[21]

-

Use the measured absorbance of the unknown sample and the calibration equation to calculate its sGAG concentration.

-

Protocol for Fluorescence Spectroscopy

This protocol provides a general method for measuring the fluorescence emission spectrum of DMMB.

-

Sample Preparation :

-

Prepare a dilute solution of DMMB (typically in the micromolar range or lower to avoid aggregation and inner filter effects) in the solvent of interest (e.g., deionized water, ethanol).[22]

-

-

Instrument Setup :

-

Turn on the spectrofluorometer, allowing the excitation lamp (e.g., Xenon arc lamp) to stabilize.[23]

-

Set the excitation wavelength (λex). This is typically set to the absorption maximum of the monomer, around 649 nm, but an excitation spectrum should be run first to confirm the optimal wavelength.

-

Set the emission scan range. For DMMB, a range from 660 nm to 800 nm would be appropriate to capture the full emission profile.[9]

-

Adjust the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A compromise of 2-5 nm is often suitable.[22]

-

-

Measurement :

-

Fill a fluorescence-grade quartz cuvette with the solvent alone to measure a blank spectrum. This is important to identify any background signals, such as the Raman scatter peak of water.[24]

-

Replace the blank with the DMMB sample cuvette.

-

Acquire the emission spectrum.

-

-

Data Correction and Analysis :

-

Subtract the blank spectrum from the sample spectrum to remove solvent-related signals.

-

The resulting spectrum shows the fluorescence intensity as a function of emission wavelength. The peak of this spectrum is the λem.

-

For quantitative measurements, such as determining the quantum yield, the measurement must be compared against a well-characterized fluorescence standard under identical conditions.[25]

-

References

- 1. 1,9-ジメチル-メチレンブルー 塩化亜鉛複塩 Dye content 80 % | Sigma-Aldrich [sigmaaldrich.com]

- 2. The basis and applicability of the dimethylmethylene blue binding assay for sulfated glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of Automated this compound Assay for Quantification of Pediatric Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. home.uni-leipzig.de [home.uni-leipzig.de]

- 9. Methylene Blue—Current Knowledge, Fluorescent Properties, and Its Future Use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Fluorescence Polarization of Methylene Blue as a Quantitative Marker of Breast Cancer at the Cellular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aggregation of methylene blue in frozen aqueous solutions studied by absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methylene Blue Spectra [omlc.org]

- 14. Solvatochromism - Wikipedia [en.wikipedia.org]

- 15. The Shift in the Behavior of Methylene Blue Toward the Sensitivity of Medium: Solvatochromism, Solvent Parameters, Regression Analysis and Investigation of Cosolvent on the Acidity Constants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Shift in the Behavior of Methylene Blue Toward the Sensitivity of Medium: Solvatochromism, Solvent Parameters, Regression Analysis and Investigation of Cosolvent on the Acidity Constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of pH on methylene blue transient states and kinetics and bacteria photoinactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. science.valenciacollege.edu [science.valenciacollege.edu]

- 20. jove.com [jove.com]

- 21. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

- 22. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 23. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 24. researchgate.net [researchgate.net]

- 25. References | ISS [iss.com]

The DMMB Assay for Glycosaminoglycan Quantification: A Technical Guide to its History, Evolution, and Application

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of glycosaminoglycans (GAGs) is critical in numerous fields, from assessing the health of cartilage in osteoarthritis research to monitoring the efficacy of drugs targeting the extracellular matrix. The 1,9-dimethylmethylene blue (DMMB) assay has emerged as a cornerstone for this purpose, offering a rapid, sensitive, and cost-effective method for determining sulfated GAG (sGAG) content in a variety of biological samples. This technical guide provides an in-depth exploration of the DMMB assay, from its historical roots to its modern-day applications and optimized protocols.

A Journey Through Time: The History and Evolution of the DMMB Assay

The story of the DMMB assay is one of continuous refinement, driven by the need for greater accuracy and specificity. Initially recognized for its metachromatic properties, the DMMB dye's ability to change color upon binding to polyanionic molecules laid the groundwork for its use in GAG quantification.

Early Developments: The dye was first used as a histochemical stain. Its application as a quantitative colorimetric assay in solution was a significant step forward, but early iterations were hampered by the instability of the dye-GAG complex, which tended to precipitate, leading to inaccurate readings.[1]

The Farndale Revolution (1982): A pivotal moment in the assay's history came with the work of Farndale and colleagues. They introduced a formulation that significantly improved the stability of the DMMB reagent and the dye-GAG complex.[1][2][3] This modification, often referred to as the Farndale method, became the gold standard and remains widely used today. The key innovation was the use of a formate (B1220265) buffer, which overcame the precipitation issues of earlier methods.[1]

Addressing the Interference Challenge: Despite its utility, the DMMB assay is not without its challenges. A significant hurdle has been the interference from other polyanionic molecules commonly found in biological samples, such as DNA, RNA, and the non-sulfated GAG, hyaluronic acid.[4][5][6][7] These molecules can also bind to DMMB, leading to an overestimation of sGAG content.

The pH 1.5 Modification (2015): To address this, Zheng and Levenston proposed a critical modification: lowering the pH of the DMMB reagent to 1.5.[4][5][6][7] At this highly acidic pH, the carboxyl groups of interfering molecules like hyaluronic acid and alginate are protonated, reducing their ability to bind to the DMMB dye. This simple adjustment significantly enhances the specificity of the assay for sulfated GAGs.[4][5][6][7]

The Core Principle: Understanding Metachromasia

The DMMB assay is based on the phenomenon of metachromasia. The cationic DMMB dye, in its unbound monomeric form, exhibits a primary absorbance peak in the red region of the visible spectrum (around 630-650 nm). However, when it binds to the negatively charged sulfate (B86663) groups of sGAGs, the dye molecules stack along the GAG chain. This stacking induces a "hypsochromic shift," or a shift to a shorter wavelength, resulting in a new absorbance peak in the purple-blue region (around 525-535 nm).[8] The magnitude of this absorbance at the shorter wavelength is directly proportional to the concentration of sGAGs in the sample.

Figure 1. The principle of metachromasia in the DMMB assay.

Quantitative Data Summary

For ease of comparison, the following tables summarize the key quantitative parameters of the most common DMMB assay variations.

| Parameter | Farndale Method (pH ~3.0) | Zheng & Levenston Modification (pH 1.5) |

| Primary Absorbance Wavelength | 525 nm | 525 nm |

| Reference Wavelength (optional) | Not standard | 595 nm (to correct for interfering substances) |

| DMMB Concentration | ~16 mg/L | ~16 mg/L |

| Key Buffer Components | Glycine (B1666218), NaCl, Acetic Acid | Glycine, NaCl, HCl |

| Primary Advantage | Well-established, good sensitivity | Reduced interference from DNA and non-sulfated GAGs |

| Primary Disadvantage | Susceptible to interference | Slightly lower sensitivity than the pH 3.0 method |

Table 1: Comparison of Key DMMB Assay Parameters.

| Reagent | Farndale Method (per 1 L) | Zheng & Levenston Modification (per 1 L) |

| 1,9-Dimethylmethylene blue | 16 mg | 16 mg |

| Glycine | 3.04 g | 40 mM |

| Sodium Chloride (NaCl) | 1.6 g | 40 mM |

| Acetic Acid | 95 mL of 0.1 M | - |

| Hydrochloric Acid (HCl) | - | Sufficient to adjust pH to 1.5 |

| Ethanol (for initial dye dissolution) | - | 5 mL |

| Deionized Water | to 1 L | to 1 L |

Table 2: Typical Reagent Compositions for DMMB Assay Variations.

Detailed Experimental Protocols

The following are detailed methodologies for performing the DMMB assay, including sample preparation and the execution of two key variations.

Sample Preparation (from Cartilage Explants)

-

Digestion: Place cartilage explants in a papain digestion buffer (e.g., 0.1 M sodium phosphate, 10 mM EDTA, 10 mM cysteine HCl, pH 6.5) containing papain (e.g., 125 µg/mL).

-

Incubation: Incubate the samples at 60°C for 16-24 hours or until the tissue is fully digested.

-

Centrifugation: Centrifuge the digest at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undigested debris.

-

Supernatant Collection: Carefully collect the supernatant, which now contains the solubilized GAGs, for analysis.

Protocol 1: The Farndale DMMB Assay (pH ~3.0)

This protocol is adapted from the original Farndale method and is suitable for samples with low levels of interfering substances.

-

Reagent Preparation:

-

Dissolve 16 mg of DMMB in 1 L of deionized water containing 3.04 g of glycine, 1.6 g of NaCl, and 95 mL of 0.1 M acetic acid.[9][10]

-

The final pH of this solution should be approximately 3.0.[9][10]

-

Filter the solution through a 0.45 µm filter and store it in a light-protected bottle at room temperature. The solution is stable for several weeks.

-

-

Standard Curve Preparation:

-

Prepare a stock solution of chondroitin (B13769445) sulfate (e.g., 100 µg/mL) in the same buffer as your samples.

-

Create a series of standards ranging from approximately 1 to 20 µg/mL.

-

-

Assay Procedure:

-

Pipette 20 µL of each standard and sample into a 96-well microplate in triplicate.

-

Add 200 µL of the DMMB reagent to each well.

-

Immediately read the absorbance at 525 nm using a microplate reader. The color complex is not stable and will precipitate over time, so prompt reading is crucial.[9]

-

Protocol 2: The Zheng & Levenston Modified DMMB Assay (pH 1.5)

This protocol is recommended for samples where interference from DNA or non-sulfated GAGs is a concern, such as in cell culture or tissue engineering applications.[4]

-

Reagent Preparation:

-

Dissolve 16 mg of DMMB in 5 mL of ethanol.

-

In a separate container, prepare a solution of 40 mM glycine and 40 mM NaCl in approximately 900 mL of deionized water.

-

Add the DMMB/ethanol solution to the glycine/NaCl solution.

-

Adjust the pH to 1.5 using concentrated HCl.

-

Bring the final volume to 1 L with deionized water.

-

Store in a light-protected bottle at room temperature.

-

-

Standard Curve Preparation:

-

Prepare standards as described in Protocol 1.

-

-

Assay Procedure:

-

Pipette 20 µL of each standard and sample into a 96-well microplate in triplicate.

-

Add 200 µL of the pH 1.5 DMMB reagent to each well.

-

Immediately read the absorbance at both 525 nm and 595 nm.

-

Calculate the corrected absorbance by subtracting the absorbance at 595 nm from the absorbance at 525 nm. This helps to correct for background signal and interference.[4]

-

References

- 1. Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Dimethylmethylene Blue Assay (DMMB) for the Quantification of Sulfated Glycosaminoglycans | Springer Nature Experiments [experiments.springernature.com]

- 3. A direct spectrophotometric microassay for sulfated glycosaminoglycans in cartilage cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fact versus artifact: avoiding erroneous estimates of sulfated glycosaminoglycan content using the this compound colorimetric assay for tissue-engineered constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fact versus artifact: avoiding erroneous estimates of sulfated glycosaminoglycan content using the this compound colorimetric assay for tissue-engineered constructs. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of Automated this compound Assay for Quantification of Pediatric Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Assay (DMMB) [bio-protocol.org]

- 10. scispace.com [scispace.com]

The Unseen Shift: A Technical Guide to the Metachromatic Mechanism of Dimethylmethylene Blue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylmethylene blue (DMMB) is a cationic thiazine (B8601807) dye widely employed for the rapid and sensitive quantification of sulfated glycosaminoglycans (GAGs). This technical guide provides an in-depth exploration of the molecular mechanism underlying the metachromatic shift of DMMB upon its interaction with GAGs. It details the spectrophotometric principles, provides comprehensive experimental protocols for the DMMB assay, and presents quantitative data on the spectral properties of DMMB with various GAGs. Furthermore, this guide illustrates key concepts and workflows through detailed diagrams to facilitate a deeper understanding and practical application of this essential biochemical technique in research and drug development.

The Core Mechanism: From Monomer to Aggregate

The metachromatic properties of this compound are central to its utility in GAG quantification. Metachromasia is the phenomenon where a dye exhibits a shift in its absorption maximum to a shorter wavelength (a hypsochromic or "blue" shift) upon binding to a polyanionic substrate, known as a chromotrope. In the case of the DMMB assay, sulfated GAGs act as the chromotropes.

In an aqueous solution, DMMB exists in a monomeric form, which is blue in color and exhibits a primary absorption maximum (λ_max) in the range of 648-664 nm.[1][2] However, in the presence of sulfated GAGs, the positively charged DMMB molecules are electrostatically attracted to the negatively charged sulfate (B86663) and carboxyl groups on the GAG chains. This interaction facilitates the stacking of DMMB molecules along the GAG backbone, leading to the formation of dye aggregates (dimers and higher-order stacks).

This aggregation alters the electronic configuration of the dye molecules, causing a shift in the absorption spectrum. The aggregated DMMB-GAG complex is purple and displays a new absorption maximum at a shorter wavelength, typically between 513 nm and 535 nm.[1] The magnitude of this metachromatic shift is proportional to the concentration of sulfated GAGs in the sample, forming the basis of the quantitative assay.

Quantitative Analysis: Spectral Data

The precise absorption maximum of the DMMB-GAG complex can vary slightly depending on the type of GAG and its degree of sulfation. GAGs with a higher charge density, such as heparin, tend to induce a more significant metachromatic shift and exhibit higher molar extinction coefficients.[1]

| Form of DMMB | Glycosaminoglycan (GAG) | Typical Absorption Maximum (λ_max) |

| Monomer | - | ~648 - 664 nm |

| Dimer | - | ~593 nm[1] |

| DMMB-GAG Complex | Chondroitin (B13769445) Sulfate | ~520 - 525 nm[1] |

| DMMB-GAG Complex | Dermatan Sulfate | ~525 nm |

| DMMB-GAG Complex | Heparan Sulfate | ~532 nm[1] |

| DMMB-GAG Complex | Heparin | ~532 nm[1] |

| DMMB-GAG Complex | Keratan (B14152107) Sulfate | ~532 nm[1] |

| DMMB-GAG Complex | Urinary GAGs | ~513 nm[1] |

Experimental Protocols: The DMMB Assay

The DMMB assay is a widely used colorimetric method for the quantification of sulfated GAGs. The following is a detailed protocol for its implementation.

Reagent Preparation

DMMB Reagent (1 L):

-

Dissolve 16 mg of 1,9-dimethylmethylene blue in 5 mL of ethanol.

-

In a separate beaker, dissolve 3.04 g of glycine (B1666218) and 2.37 g of NaCl in approximately 900 mL of deionized water.

-

Add 95 mL of 0.1 M HCl to the glycine/NaCl solution.

-

Add the DMMB/ethanol solution to the glycine/NaCl/HCl solution and mix well.

-

Adjust the final volume to 1 L with deionized water.

-

The final pH of the reagent should be approximately 3.0. Store the solution in a dark bottle at room temperature.

Standard GAG Solution (e.g., Chondroitin Sulfate):

-

Prepare a stock solution of 1 mg/mL chondroitin sulfate in deionized water.

-

From the stock solution, prepare a series of working standards with concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation

The preparation method will vary depending on the biological matrix:

-

Cartilage and Other Tissues: Tissues should be digested to release the GAGs. A common method is papain digestion. Mince the tissue and incubate in a papain solution (e.g., 125 µg/mL papain in 0.1 M sodium phosphate, 5 mM Na2EDTA, 5 mM L-cysteine HCl, pH 6.5) at 60-65°C for several hours to overnight.[3] Centrifuge the digest to pellet any debris before assaying the supernatant.

-

Synovial Fluid: Synovial fluid can often be assayed directly after dilution with the DMMB reagent buffer. However, due to the high viscosity from hyaluronic acid (which is unsulfated and does not react), treatment with hyaluronidase (B3051955) may be necessary for accurate results in some applications.

-

Cell Culture Supernatant: Cell culture media can typically be assayed directly. It is important to include a blank of the corresponding culture medium in the assay to account for any background absorbance.

Assay Procedure (96-well plate format)

-

Pipette 20 µL of each standard and sample into the wells of a 96-well microplate in duplicate or triplicate.

-

Add 200 µL of the DMMB reagent to each well.

-

Mix thoroughly using a plate shaker for 30 seconds.

-

Immediately read the absorbance at 525 nm using a microplate reader. The color complex is not stable and will precipitate over time, so prompt reading is crucial.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of sulfated GAGs in the samples by interpolating their absorbance values from the standard curve.

Broader Context: GAGs in Cell Signaling and Drug Development

Glycosaminoglycans, as integral components of proteoglycans, play critical roles in a myriad of biological processes, including cell signaling, cell adhesion, and tissue morphogenesis. They function as co-receptors for growth factors and cytokines, modulating their activity and influencing downstream signaling pathways.

The ability to accurately quantify GAGs using the DMMB assay is therefore invaluable in many areas of research and drug development. For instance, in osteoarthritis research, the DMMB assay is used to measure the loss of GAGs from cartilage explants in response to inflammatory stimuli or potential therapeutic agents. In the development of tissue-engineered cartilage, the assay is essential for monitoring the production of a GAG-rich extracellular matrix, a key indicator of construct maturation and functionality.

Conclusion

The metachromatic shift of this compound upon binding to sulfated glycosaminoglycans provides a robust and sensitive method for their quantification. A thorough understanding of the underlying mechanism, coupled with meticulous execution of the experimental protocol, is paramount for obtaining accurate and reproducible results. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to effectively utilize the DMMB assay in their endeavors to unravel the complex roles of GAGs in health and disease and to develop novel therapeutic strategies.

References

- 1. Optimization of Automated this compound Assay for Quantification of Pediatric Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fact versus artifact: Avoiding erroneous estimates of sulfated glycosaminoglycan content using the this compound colorimetric assay for tissue-engineered constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrated Multi-Assay Culture Model for Stem Cell Chondrogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,9-Dimethylmethylene Blue: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Dimethylmethylene blue (DMMB), also known as Taylor's Blue, is a cationic thiazine (B8601807) dye that has garnered significant attention in biomedical research, primarily for its application in the quantitative analysis of sulfated glycosaminoglycans (sGAGs).[1][2] sGAGs are complex linear polysaccharides that are integral components of the extracellular matrix (ECM) and play crucial roles in a myriad of cellular processes, including cell signaling, proliferation, and differentiation.[3][4] Consequently, the accurate quantification of sGAGs is paramount in studies related to connective tissue disorders, cancer biology, and regenerative medicine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of 1,9-dimethylmethylene blue, with a particular focus on the widely used DMMB assay for sGAG quantification.

Chemical Structure and Physicochemical Properties

1,9-Dimethylmethylene blue is a derivative of methylene (B1212753) blue, characterized by the presence of two additional methyl groups at positions 1 and 9 of the phenothiazine (B1677639) core. This structural modification influences its spectral and binding properties.

Table 1: Physicochemical Properties of 1,9-Dimethylmethylene Blue

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₂₂ClN₃S (as chloride salt) | [5] |

| Molecular Weight | 347.9 g/mol (as chloride salt) | [1] |

| CAS Number | 23481-50-7 | [1] |

| Appearance | Dark green powder | [5] |

| Melting Point | 250 °C (decomposes) | [6] |

| λmax (in H₂O) | 649 nm | [5] |

| Molar Extinction Coefficient (ε in H₂O) | ≥10,000 at 243-249 nm≥18,000 at 285-291 nm≥25,000 at 594-600 nm≥35,000 at 646-652 nm | [5] |

Table 2: Solubility of 1,9-Dimethylmethylene Blue and Methylene Blue

| Solvent | Solubility of 1,9-Dimethylmethylene Blue | Solubility of Methylene Blue (for comparison) | Reference(s) |

| Water | Slightly soluble | 43.6 g/L at 25 °C | [6] |

| DMSO | 1.96 mg/mL (requires sonication) | ~2 mg/mL | [1][7] |

| Ethanol | - | ~3.3 mg/mL | [7] |

| Acetone | Slightly soluble | Soluble | [6] |

| Ethyl Acetate | - | Very low solubility | |

| Methanol | - | Highly soluble | |

| 2-Propanol | - | Highly soluble |

Synthesis of Phenothiazine Dyes

A specific, detailed synthesis protocol for 1,9-dimethylmethylene blue is not widely available in the public domain. However, the general synthesis of phenothiazine dyes, such as methylene blue, typically involves the oxidative coupling of an N,N-dimethyl-p-phenylenediamine derivative with a sulfur source, followed by further oxidation and cyclization. Asymmetrical phenothiazine analogs can be synthesized through methods like the Buchwald-Hartwig reaction or the oxidation of phenothiazine followed by nucleophilic addition of aromatic amines.[8][9]

The 1,9-Dimethylmethylene Blue (DMMB) Assay for Sulfated Glycosaminoglycan (sGAG) Quantification

The most prominent application of DMMB is in the colorimetric quantification of sGAGs. The assay is based on the metachromatic property of the dye, where its absorption maximum shifts upon binding to the anionic sulfate (B86663) groups of sGAGs.[2] The free DMMB dye has an absorption maximum at approximately 649 nm, while the DMMB-sGAG complex exhibits a new absorption maximum at around 525-535 nm.[5][10][11] The intensity of the absorbance at this lower wavelength is directly proportional to the concentration of sGAGs in the sample.

Experimental Protocol: DMMB Microplate Assay

This protocol is adapted from established methods for the quantification of sGAGs in biological samples.[12]

Materials:

-

1,9-Dimethylmethylene blue (DMMB)

-

Sodium chloride (NaCl)

-

Hydrochloric acid (HCl)

-

Chondroitin (B13769445) sulfate C (for standard curve)

-

Papain (optional, for tissue digestion)

-

96-well microplates

-

Microplate reader

Reagent Preparation (DMMB Solution):

-

Dissolve 16 mg of DMMB in 5 mL of ethanol.

-

In a separate container, dissolve 3.04 g of glycine and 2.37 g of NaCl in 950 mL of deionized water.

-

Add 0.27 mL of concentrated HCl to the glycine/NaCl solution.

-

Combine the DMMB/ethanol solution with the acidic glycine/NaCl solution.

-

Adjust the final volume to 1 L with deionized water.

-

The final pH of the DMMB solution should be approximately 3.0. Store the solution in a dark bottle at room temperature.

Standard Curve Preparation:

-

Prepare a stock solution of chondroitin sulfate C at 1 mg/mL in deionized water.

-

Create a series of dilutions from the stock solution to generate standards ranging from 0 to 50 µg/mL.

Sample Preparation:

-

Liquid Samples (e.g., cell culture media, synovial fluid): Samples can often be assayed directly or after appropriate dilution with the DMMB reagent buffer (without the dye).

-

Tissue Samples (e.g., cartilage explants): Tissues require digestion to release the sGAGs. A common method is enzymatic digestion with papain.

Assay Procedure:

-

Pipette 20 µL of each standard and sample into a 96-well microplate in triplicate.

-

Add 200 µL of the DMMB reagent to each well.

-

Immediately read the absorbance at 525 nm and 595 nm (optional, for correction) using a microplate reader. The DMMB-sGAG complex is unstable and can precipitate over time, so prompt reading is crucial.[13]

-

Subtract the absorbance of the blank (0 µg/mL standard) from all readings.

-

Plot the absorbance at 525 nm versus the concentration of the chondroitin sulfate standards to generate a standard curve.

-

Determine the sGAG concentration in the unknown samples by interpolating their absorbance values from the standard curve.

Interferences and Assay Optimization

Several substances can interfere with the DMMB assay, leading to inaccurate results. It is critical to be aware of these and to take appropriate measures to mitigate their effects.

-

Polyanionic Molecules: DNA, RNA, and hyaluronic acid can also bind to DMMB and cause a metachromatic shift, leading to an overestimation of sGAG content.[14] Performing the assay at a lower pH (e.g., pH 1.5) can help to minimize interference from DNA and hyaluronic acid.[15]

-

Proteins: High concentrations of proteins, such as albumin, can interfere with the assay.[16] Enzymatic digestion of samples with papain can help to reduce protein interference.

-

Detergents and Salts: High concentrations of detergents and salts can affect the dye-sGAG interaction. It is important to prepare the standard curve in a buffer that closely matches the composition of the samples.[17]

Role of Sulfated Glycosaminoglycans in Cell Signaling

The quantification of sGAGs using the DMMB assay is critical for understanding their role in various signaling pathways that are fundamental to development, tissue homeostasis, and disease. sGAGs, primarily as part of proteoglycans, act as co-receptors and modulators for a variety of signaling molecules, including growth factors and morphogens.

sGAGs in the Wnt Signaling Pathway

Heparan sulfate proteoglycans (HSPGs) are essential for the regulation of Wnt signaling. They can act as co-receptors for Wnt ligands and their Frizzled receptors, thereby stabilizing the signaling complex and enhancing downstream signal transduction. The degree of sulfation of the heparan sulfate chains can modulate the binding affinity for Wnt proteins and influence signaling outcomes.[18]

sGAGs in the Hedgehog Signaling Pathway

In the Hedgehog (Hh) signaling pathway, HSPGs are crucial for the transport and reception of Hh ligands. They can bind to Hh proteins, creating a gradient that is essential for proper tissue patterning during development. This interaction facilitates the binding of Hh to its receptor Patched (Ptc), thereby initiating the signaling cascade.[3][19]

sGAGs in the TGF-β Signaling Pathway

Transforming growth factor-beta (TGF-β) signaling is also modulated by cell surface proteoglycans. For instance, betaglycan (B1177637) (also known as TGF-β receptor III) is a proteoglycan that binds TGF-β and presents it to the signaling receptors (TβRI and TβRII), thereby enhancing signaling. The GAG chains of betaglycan are important for this function.[4][20]

sGAGs in the FGF Signaling Pathway

The interaction between fibroblast growth factors (FGFs) and their receptors (FGFRs) is highly dependent on heparan sulfate. HSPGs act as essential co-receptors, forming a ternary complex with FGF and FGFR that is necessary for receptor dimerization, activation, and subsequent intracellular signaling. The specific sulfation patterns of heparan sulfate chains can confer selectivity for different FGF-FGFR pairs.[21][22]

Conclusion

1,9-Dimethylmethylene blue is an invaluable tool for researchers in the life sciences, particularly for the quantification of sulfated glycosaminoglycans. Its well-characterized metachromatic properties form the basis of a robust and widely adopted assay. Understanding the chemical nature of DMMB, the principles of the DMMB assay, and its potential interferences is crucial for obtaining accurate and reproducible data. Furthermore, the ability to quantify sGAGs provides a window into the complex regulatory roles these molecules play in fundamental cellular signaling pathways, making the DMMB assay a cornerstone technique in a diverse range of research and drug development endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dimethylmethylene Blue Assay (DMMB) [bio-protocol.org]

- 3. Structural insights into proteoglycan-shaped Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]

- 5. 1,9-Dimethyl-Methylene Blue Dye content 80 931418-92-7 [sigmaaldrich.com]

- 6. lookchem.com [lookchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines | MDPI [mdpi.com]

- 9. Arylamine Analogs of Methylene Blue: Substituent Effect on Aggregation Behavior and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interaction of 1,9-dimethylmethylene blue with glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. KEGG PATHWAY Database [genome.jp]

- 14. researchgate.net [researchgate.net]

- 15. Optimization of Automated this compound Assay for Quantification of Pediatric Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Automation of 1,9-dimethylmethylene blue dye-binding assay for sulfated glycosaminoglycans with application to cartilage microcultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Alteration of matrix glycosaminoglycans diminishes articular chondrocytes' response to a canonical Wnt signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Role of glycosylation in TGF-β signaling and epithelial-to-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. FGF-FGFR Signaling Mediated through Glycosaminoglycans in Microtiter Plate and Cell-Based Microarray Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. FGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]

The Binding Mechanism of DMMB with Sulfated Glycosaminoglycans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding mechanism between 1,9-dimethylmethylene blue (DMMB) and sulfated glycosaminoglycans (sGAGs). This interaction forms the basis of a widely used colorimetric assay for the quantification of sGAGs in various biological samples, a critical technique in fields ranging from cartilage research to the development of therapeutics for mucopolysaccharidoses.

Core Principle: Metachromatic Shift

The interaction between the cationic thiazine (B8601807) dye DMMB and anionic sGAGs is characterized by metachromasia.[1][2] In solution, DMMB exists in monomeric and dimeric forms, exhibiting a primary absorbance peak in the red region of the visible spectrum.[3] Upon binding to the negatively charged sulfate (B86663) and carboxyl groups of sGAGs, the dye molecules stack along the polysaccharide chain. This aggregation induces a hypsochromic (blue) shift in the dye's absorption spectrum, with the resulting complex showing a new absorbance maximum at a shorter wavelength in the blue-violet region.[3][4] The magnitude of this absorbance shift is directly proportional to the concentration of sGAGs, allowing for their quantification.[1]

The binding is primarily electrostatic, involving ionic interactions between the positively charged DMMB and the negatively charged sulfate groups on the GAG chains.[2][5] This specificity allows for the selective measurement of sulfated GAGs, such as chondroitin (B13769445) sulfate, dermatan sulfate, heparan sulfate, and keratan (B14152107) sulfate, with minimal interference from non-sulfated GAGs like hyaluronic acid under appropriate assay conditions.[1][4]

Quantitative Parameters of the DMMB-sGAG Interaction

The efficiency and sensitivity of the DMMB assay are influenced by several factors, including pH, ionic strength, and the specific type of sGAG being measured. The following tables summarize key quantitative data related to the assay.

| Parameter | Value | Notes |

| DMMB Monomer Absorbance Peak (α-band) | ~645-650 nm | Represents the unbound dye in its monomeric form.[3][6] |

| DMMB Dimer Absorbance Peak (β-band) | ~590-593 nm | Represents the unbound dye in its dimeric form.[3][6] |

| DMMB-sGAG Complex Absorbance Peak (μ-band) | ~525-535 nm | The metachromatic peak used for quantification. The exact maximum can vary slightly depending on the specific sGAG.[3][6] |

| Linearity Range | 0.5 - 10 µg of sGAG | The concentration range over which a linear relationship between absorbance and sGAG concentration is typically observed.[1][7] |

| Minimum GAG Chain Length | Tetrasaccharide | DMMB requires a minimum chain length of four sugar units to induce a stable metachromatic shift.[1][3] |

Factors Influencing the Binding Mechanism

Several experimental parameters can affect the DMMB-sGAG interaction and the accuracy of the assay.

| Factor | Optimal Condition/Effect | Reference |

| pH | Acidic pH (typically 3.0) is used to protonate carboxyl groups, enhancing the specificity for sulfate groups. A lower pH of 1.5 can further minimize interference from non-sulfated polyanions like DNA and hyaluronic acid. | [1][6][8] |

| Ionic Strength | The inclusion of salts like NaCl helps to reduce non-specific binding and interference from other polyanions. | [1][6] |

| Interfering Substances | Polyanions such as DNA, RNA, hyaluronic acid, and alginate can bind to DMMB and cause interference. Adjusting the pH and using specific sample preparation steps can mitigate this. | [6][8][9] |

| Protein Interference | High protein concentrations can interfere with the assay. Some protocols recommend adjusting the pH to alkaline conditions (e.g., pH 8.8) to ensure most proteins are negatively charged and do not interact with the GAGs. | [2][3] |

| Dye Purity | The purity of the DMMB dye is crucial for accurate and reproducible results. | [3] |

Visualizing the DMMB-sGAG Interaction and Assay Workflow

The following diagrams illustrate the core concepts of the DMMB binding mechanism and the typical experimental workflow.

Caption: DMMB dye binds to sulfated GAGs, causing a color shift.

Caption: Standard workflow for the DMMB assay.

Detailed Experimental Protocols

Preparation of DMMB Reagent

A commonly used recipe for the DMMB reagent is as follows:

-

Dissolve 16 mg of 1,9-dimethylmethylene blue in 1 liter of deionized water.[1]

-

To this solution, add 3.04 g of glycine (B1666218) and 1.6 g of NaCl.[1]

-

Add 95 ml of 0.1 M acetic acid.[1]

-

The final pH of the solution should be approximately 3.0.[1]

-

Filter the solution through a 0.45 µm filter.[1]

-

Store the reagent protected from light. Do not use if a precipitate has formed.[1]

Standard Curve Preparation

A standard curve is essential for the accurate quantification of sGAGs.

-

Prepare a stock solution of a known sGAG standard, such as chondroitin 4-sulfate, at a concentration of 500 µg/ml in deionized water.[1]

-

Create a series of dilutions from the stock solution to generate a standard curve. A typical range for the final amount of sGAG in the well is 0.5 to 5 µg.[1]

DMMB Assay Procedure (96-well Plate Format)

-

Pipette 20 µl of each standard and sample into separate wells of a 96-well microplate.[1]

-

Add 200 µl of the DMMB reagent to each well.[1]

-

Immediately shake the plate for 5 seconds to ensure thorough mixing.[1]

-

Read the absorbance at 525 nm using a microplate reader.[1] It is crucial to read the absorbance immediately, as the DMMB-GAG complex can begin to precipitate within 10 minutes.[1][4]

-

For improved accuracy and to correct for background absorbance, a dual-wavelength reading can be performed, subtracting the absorbance at a reference wavelength (e.g., 595 nm) from the absorbance at 525 nm.[6][8]

-

Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the sGAG concentration in the unknown samples by interpolating their absorbance values on the standard curve.

Conclusion

The DMMB assay is a rapid, sensitive, and widely adopted method for the quantification of sulfated glycosaminoglycans. A thorough understanding of the underlying binding mechanism, based on the principle of metachromasia, is crucial for the successful application of this technique. By carefully controlling experimental parameters such as pH and being mindful of potential interfering substances, researchers can obtain reliable and reproducible data. The protocols and data presented in this guide provide a solid foundation for the implementation and optimization of the DMMB assay in a research or drug development setting.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Automated Dimethylmethylene Blue Assay for Quantification of Pediatric Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. The basis and applicability of the this compound binding assay for sulfated glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fact versus artifact: Avoiding erroneous estimates of sulfated glycosaminoglycan content using the this compound colorimetric assay for tissue-engineered constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. Fact versus artifact: avoiding erroneous estimates of sulfated glycosaminoglycan content using the this compound colorimetric assay for tissue-engineered constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Theoretical Cornerstone of Glycosaminoglycan Quantification: A Deep Dive into the DMMB Spectrophotometric Assay

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical principles and practical applications of the 1,9-dimethylmethylene blue (DMMB) spectrophotometric assay, a widely utilized method for the quantification of sulfated glycosaminoglycans (sGAGs). This document will delve into the core chemical interactions, detail experimental protocols, present quantitative data for clarity, and visualize key processes to facilitate a deeper understanding of this essential analytical technique.

Core Principles: The Metachromatic Shift

The DMMB assay is a colorimetric method that relies on the phenomenon of metachromasia. The cationic thiazine (B8601807) dye, 1,9-dimethylmethylene blue, exhibits a distinct blue color in solution with an absorption maximum between 648 nm and 593 nm, corresponding to the dimer and monomer forms of the dye, respectively.[1]

The fundamental principle of the DMMB assay lies in the electrostatic interaction between the positively charged DMMB dye and the negatively charged sulfate (B86663) and carboxyl groups of sGAGs.[2] This binding induces a conformational change in the dye molecules, causing them to stack along the polysaccharide chain. This aggregation leads to a metachromatic shift in the dye's absorption spectrum, resulting in a new absorption maximum at approximately 525 nm, which presents as a purple-pink color.[1][3] The intensity of this color change is directly proportional to the concentration of sGAGs in the sample, allowing for their quantification.[4]

It is important to note that the DMMB assay is specific for sulfated GAGs, such as chondroitin (B13769445) sulfate, dermatan sulfate, heparan sulfate, and keratan (B14152107) sulfate.[3][5] Non-sulfated GAGs, like hyaluronic acid, do not elicit a significant metachromatic shift under standard assay conditions.[3][5] The reaction requires a minimum GAG chain length of a tetrasaccharide for the dye binding to occur.[6]

The chemical interaction is illustrated in the following diagram:

Caption: DMMB-sGAG complex formation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the DMMB assay, including a typical standard curve and the effects of common interfering substances.

Table 1: Example Chondroitin Sulfate Standard Curve

| Chondroitin Sulfate (µg/mL) | Absorbance at 525 nm (Mean ± SD) |

| 0 | 0.050 ± 0.005 |

| 2.5 | 0.150 ± 0.010 |

| 5 | 0.255 ± 0.015 |

| 10 | 0.450 ± 0.020 |

| 20 | 0.830 ± 0.030 |

| 40 | 1.550 ± 0.050 |

Note: These values are illustrative and a standard curve must be generated for each experiment.

Table 2: Interference of DNA and Hyaluronic Acid at Different pH Values

| Interfering Substance (Concentration) | Apparent sGAG Concentration (µg/mL) at pH 3.0 | Apparent sGAG Concentration (µg/mL) at pH 1.5 |

| DNA (50 µg/mL) | ~15 | < 1 |

| Hyaluronic Acid (100 µg/mL) | ~8 | < 0.5 |

Data adapted from studies showing that lowering the pH of the DMMB reagent can significantly reduce interference from polyanions like DNA and hyaluronic acid.[3][7]

Detailed Experimental Protocols

Accurate quantification of sGAGs requires meticulous adherence to established protocols. Below are detailed methodologies for sample preparation and the DMMB assay for common sample types.

Reagent Preparation

DMMB Reagent (pH 3.0):

-

Dissolve 16 mg of 1,9-dimethylmethylene blue in 5 mL of 95% ethanol.

-

In a separate container, prepare a formate (B1220265) buffer by mixing 1.54 mL of formic acid and 2.94 mL of 5 N NaOH in a final volume of 500 mL of deionized water. The pH should be adjusted to 3.5.

-

Add the DMMB solution and 2.0 g of sodium chloride to the formate buffer.

-

Bring the final volume to 1 L with deionized water.

-

Filter the solution and store it in a dark bottle at room temperature.

For reducing interference from non-sulfated polyanions, the pH of the DMMB reagent can be adjusted to 1.5 using HCl.[3][7]

Standard Preparation

A standard curve should be prepared using a known concentration of a purified sGAG, such as chondroitin sulfate from shark or bovine cartilage.

-

Prepare a stock solution of chondroitin sulfate (e.g., 1 mg/mL) in deionized water.

-

Create a series of dilutions ranging from 0 to 50 µg/mL.

Sample Preparation

Cartilage Tissue Digest:

-

Record the wet weight of the cartilage sample.

-

Digest the tissue overnight at 60°C in a papain solution (e.g., 125 µg/mL papain in 0.1 M sodium phosphate, 5 mM Na2EDTA, and 5 mM L-cysteine-HCl, pH 6.5).[8]

-

Centrifuge the digest to pellet any insoluble debris.

-

The supernatant containing the solubilized sGAGs is used for the assay.

Cell Culture Supernatant:

-

Collect the cell culture medium.

-

Centrifuge to remove any cells or debris.

-

The supernatant can be used directly in the assay, although it may require dilution if high concentrations of sGAGs are expected.

Assay Procedure (96-well plate format)

-

Pipette 20 µL of each standard and sample in duplicate or triplicate into the wells of a clear 96-well microplate.

-

Add 200 µL of the DMMB reagent to each well.

-

Immediately read the absorbance at 525 nm using a microplate reader. It is crucial to read the plate promptly as the DMMB-sGAG complex can precipitate over time.[5][6]

-

To correct for background absorbance, a second reading at a reference wavelength (e.g., 595 nm) can be taken and subtracted from the 525 nm reading.[7]

-

Calculate the sGAG concentration in the samples by comparing their absorbance values to the standard curve.

The experimental workflow is summarized in the diagram below:

Caption: A streamlined workflow of the DMMB assay.

Role of sGAGs in Signaling Pathways

The quantification of sGAGs is critical in many areas of biomedical research, particularly in understanding their roles as co-receptors in various signaling pathways. Heparan sulfate proteoglycans (HSPGs), a major class of sGAG-containing molecules, are essential for the activity of several growth factors.

Fibroblast Growth Factor (FGF) Signaling

HSPGs act as co-receptors for FGFs, facilitating the binding of FGF to its high-affinity FGF receptor (FGFR). This interaction is crucial for receptor dimerization, activation, and downstream signaling.[9][10] The sulfation patterns of the heparan sulfate chains can determine the specificity of FGF binding.

Caption: sGAGs as co-receptors in FGF signaling.

Wnt Signaling

Glypicans, a family of HSPGs, are known to modulate Wnt signaling pathways.[1][11] They can act as co-receptors, presenting Wnt ligands to their Frizzled (Fz) receptors and co-receptor LRP5/6, thereby enhancing signaling. The interaction stabilizes the Wnt-Fz complex and promotes downstream signaling cascades.[12]

Caption: Glypicans modulating Wnt signaling.

Conclusion

The DMMB spectrophotometric assay remains a robust and indispensable tool for the quantification of sulfated glycosaminoglycans in a wide range of biological samples. A thorough understanding of its theoretical basis, including the principles of metachromasia and potential interferences, is paramount for obtaining accurate and reproducible results. By following standardized protocols and being mindful of the critical role sGAGs play in cellular signaling, researchers can effectively leverage this assay to advance our knowledge in developmental biology, disease pathogenesis, and the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Wnt Signaling Cascades and the Roles of Syndecan Proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fact versus artifact: Avoiding erroneous estimates of sulfated glycosaminoglycan content using the dimethylmethylene blue colorimetric assay for tissue-engineered constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FGF-FGFR Signaling Mediated through Glycosaminoglycans in Microtiter Plate and Cell-Based Microarray Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Assay (DMMB) [bio-protocol.org]

- 6. scispace.com [scispace.com]

- 7. Fact versus artifact: avoiding erroneous estimates of sulfated glycosaminoglycan content using the this compound colorimetric assay for tissue-engineered constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Sulfated Glycosaminoglycans Are Required for Specific and Sensitive Fibroblast Growth Factor (FGF) 19 Signaling via FGF Receptor 4 and betaKlotho - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Features of Glypicans and their Impact on Wnt Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Heparan Sulfate Proteoglycan Clustering in Wnt Signaling and Dispersal [frontiersin.org]

Navigating the Stability of Dimethylmethylene Blue: A Technical Guide for Researchers

An In-depth Technical Guide on the Stability and Storage of Dimethylmethylene Blue (DMMB) Dye for Researchers, Scientists, and Drug Development Professionals.

This compound (DMMB) is a cationic thiazine (B8601807) dye widely employed in biomedical research, most notably for the quantitative analysis of sulfated glycosaminoglycans (sGAGs) in biological samples. The accuracy and reproducibility of the DMMB assay are intrinsically linked to the stability of the dye solution. This technical guide provides a comprehensive overview of the factors influencing DMMB stability, recommended storage conditions, and detailed experimental protocols to ensure reliable and consistent results.

Core Concepts of DMMB Stability

The stability of DMMB is paramount for its effective use. As a complex organic molecule, its integrity can be compromised by several environmental factors, leading to a loss of performance in assays. The solid form of DMMB is generally considered stable when stored correctly.[1] However, in its solution state, which is how it is utilized in the sGAG assay, its stability is more precarious.

A critical aspect of DMMB's utility is its metachromatic property—the dye shifts its absorption maximum upon binding to polyanionic molecules like sGAGs. Degradation of the dye can impede this interaction, leading to inaccurate quantification. Furthermore, the complex formed between DMMB and sGAGs is itself unstable and prone to precipitation, a factor that necessitates immediate spectrophotometric reading after mixing.[2]

Factors Influencing DMMB Stability

Several factors can influence the chemical stability of DMMB in solution. Understanding and controlling these variables is crucial for maintaining the integrity of the dye reagent.

-

pH: The pH of the DMMB solution is a critical parameter. For the sGAG assay, the pH is typically maintained around 3.0.[2] This acidic environment is not only optimal for the specific binding to sGAGs but also helps to minimize interference from other polyanions like DNA and hyaluronic acid.[2][3] Some protocols even recommend a lower pH of 1.5 to further reduce these interferences.[3] While the impact of pH on the long-term degradation kinetics of the DMMB molecule itself is not well-documented, extreme pH values should be avoided during storage. For the related compound, methylene (B1212753) blue, pH has been shown to significantly affect its degradation rate.[4]

-

Light: Like many organic dyes, DMMB is susceptible to photodegradation. Exposure to light, particularly UV radiation, can lead to the breakdown of the dye molecule. Therefore, it is imperative to store DMMB solutions in light-protected containers.[5]

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation of DMMB. To ensure long-term stability, it is recommended to store stock solutions at low temperatures.[6] Heating should be avoided during the preparation and storage of DMMB solutions.[7]

-

Incompatible Materials: DMMB should not be stored in contact with strong oxidizing agents, which can lead to its degradation.[1][7] Contact with concentrated acids and strong bases should also be avoided.[7]

Recommended Storage Conditions

Proper storage is essential to maintain the quality and shelf-life of DMMB. The following tables summarize the recommended storage conditions for both the solid dye and its solutions based on information from manufacturers and scientific literature.

Table 1: Storage of Solid this compound

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature (15-25°C)[8] | To prevent thermal degradation. |

| Container | Original, tightly sealed container[1][8] | To protect from moisture and contaminants. |

| Environment | Cool, dry, well-ventilated area[7] | To prevent moisture uptake and chemical reactions. |

| Light | Away from direct sunlight[7] | To prevent photodegradation. |

| Incompatibles | Away from oxidizing agents, strong acids, and bases[7] | To prevent chemical reactions that degrade the dye. |

Table 2: Storage of this compound Solutions

| Solution Type | Storage Temperature | Duration | Protection |

| Stock Solution | -20°C[6] | Up to 1 month[6] | Protect from light[6] |

| Stock Solution | -80°C[6] | Up to 6 months[6] | Protect from light[6] |

| Working Reagent | 4°C[5] | Up to 1 month (or until precipitation)[5] | Protect from light[5] |

| Working Reagent | 2-8°C[9] | See kit instructions[9] | N/A |

Potential Degradation Pathways

While specific studies on the degradation products of DMMB under typical storage conditions are limited, insights can be drawn from research on the closely related thiazine dye, methylene blue. The degradation of methylene blue often involves the oxidative cleavage of the heterocyclic ring and N-demethylation.[10][11] This process can ultimately lead to the formation of smaller, colorless compounds, resulting in a loss of the dye's chromophoric properties.

A plausible degradation pathway for DMMB, inferred from studies on methylene blue, would involve the breakdown of the central thiazine ring, potentially initiated by oxidation. This could be followed by further fragmentation of the aromatic rings.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Fact versus artifact: avoiding erroneous estimates of sulfated glycosaminoglycan content using the this compound colorimetric assay for tissue-engineered constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of Urinary Glycosaminoglycans to Predict Outcome in COVID-19 and Community-Acquired Pneumonia—A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemsupply.com.au [chemsupply.com.au]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. resources.amsbio.com [resources.amsbio.com]

- 10. researchgate.net [researchgate.net]

- 11. matec-conferences.org [matec-conferences.org]

Spectrophotometric Properties of Dimethylmethylene Blue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric properties of Dimethylmethylene blue (DMMB), with a focus on its extinction coefficient in different solvents. This information is critical for the accurate quantification of sulfated glycosaminoglycans (sGAGs) in various biological samples, a common application in biomedical research and drug development.

Core Concept: The Extinction Coefficient and Beer-Lambert Law

The molar extinction coefficient (ε), also known as molar absorptivity, is a measurement of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of a substance and is a key parameter in the Beer-Lambert law:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (in L·mol⁻¹·cm⁻¹)

-

c is the molar concentration of the substance (in mol·L⁻¹)

-

l is the path length of the cuvette (in cm)

An accurate understanding of the extinction coefficient of DMMB is fundamental for any quantitative spectrophotometric analysis.

Extinction Coefficient of this compound

Quantitative data for the molar extinction coefficient of free this compound in solvents other than water is not extensively available in peer-reviewed literature. The primary application of DMMB is in aqueous buffer systems for the sGAG assay, and consequently, most published data pertains to the DMMB-sGAG complex.

However, data for DMMB in water is available from technical datasheets. In aqueous solutions, free DMMB exists in equilibrium between its monomeric and dimeric forms, which have distinct absorbance maxima.[1]

Table 1: Molar Extinction Coefficient (ε) of this compound in Water

| Wavelength (λ) Range (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Form |

| 646 - 652 | ≥ 35,000 | Monomer |

| 594 - 600 | ≥ 25,000 | Dimer |

| 285 - 291 | ≥ 18,000 | - |

| 243 - 249 | ≥ 10,000 | - |

Data sourced from Sigma-Aldrich product information for 1,9-Dimethyl-Methylene Blue. The λmax of the monomer is approximately 649 nm.[2]

The ratio of absorbance at the monomer and dimer peaks can be used as an indicator of DMMB purity in solution.[1]

Experimental Protocols

Determining the Molar Extinction Coefficient of this compound

The following is a generalized protocol for the experimental determination of the molar extinction coefficient of DMMB in a given solvent. This procedure is based on standard spectrophotometric principles.

Materials:

-

High-purity this compound (e.g., Sigma-Aldrich, Cat. No. 341088)

-

Spectrophotometer (UV-Vis)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Cuvettes (typically 1 cm path length)

-

Solvent of interest (e.g., deionized water, ethanol)

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a precise amount of DMMB powder using an analytical balance.

-

Quantitatively transfer the powder to a volumetric flask of a known volume.

-

Dissolve the DMMB in the chosen solvent and fill the flask to the calibration mark. Ensure complete dissolution.

-

Calculate the molar concentration of this stock solution.

-

-

Preparation of Serial Dilutions:

-

Perform a series of accurate dilutions of the stock solution to prepare several working solutions of known concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Spectrophotometric Measurement:

-

Turn on the spectrophotometer and allow the lamp to warm up and stabilize.

-

Set the spectrophotometer to scan a range of wavelengths to determine the wavelength of maximum absorbance (λmax) for DMMB in the chosen solvent. For aqueous solutions, this will be around 649 nm for the monomer.

-

Set the spectrophotometer to the determined λmax.

-

Use the pure solvent as a blank to zero the absorbance.

-

Measure the absorbance of each of the prepared standard solutions at the λmax.

-

-

Data Analysis:

-

Plot a graph of absorbance (A) on the y-axis versus molar concentration (c) on the x-axis.

-

Perform a linear regression analysis on the data points. The resulting graph should be a straight line passing through the origin, in accordance with the Beer-Lambert law.

-

The slope of this line is equal to the molar extinction coefficient (ε) multiplied by the path length (l) of the cuvette (slope = εl).

-

If a 1 cm path length cuvette is used, the slope of the line is the molar extinction coefficient (ε) in L·mol⁻¹·cm⁻¹.

-

Workflow for Extinction Coefficient Determination

Caption: A flowchart illustrating the key steps in the experimental determination of the molar extinction coefficient of a substance.

Signaling Pathways and Logical Relationships

In the context of the extinction coefficient of DMMB itself, there are no biological signaling pathways to depict. The relevant logical relationship is the direct proportionality between absorbance and concentration as defined by the Beer-Lambert Law.

Beer-Lambert Law Relationship

Caption: Diagram illustrating the proportional relationship between absorbance and the factors of molar extinction coefficient, concentration, and path length.

Conclusion

This technical guide provides the available data on the extinction coefficient of this compound in water and a standardized protocol for its determination in any suitable solvent. For researchers utilizing the DMMB assay for sGAG quantification, a precise understanding of the spectrophotometric properties of the free dye is essential for troubleshooting and ensuring the accuracy and reproducibility of experimental results. It is recommended that laboratories independently verify the extinction coefficient of their specific DMMB stock and solvent system to ensure the highest quality data.

References

Methodological & Application

Application Notes and Protocols for Dimethylmethylene Blue (DMMB) Assay for Cartilage Explants

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Dimethylmethylene Blue (DMMB) assay is a rapid, sensitive, and widely used spectrophotometric method for the quantification of sulfated glycosaminoglycans (sGAGs) in a variety of biological samples, including cartilage explants and their culture media.[1][2] sGAGs are crucial components of the cartilage extracellular matrix, contributing significantly to its compressive stiffness.[3] Therefore, measuring sGAG content is a key indicator of cartilage health and is often used to assess the effects of therapeutic agents or disease progression on cartilage metabolism.

This document provides a detailed protocol for the DMMB assay tailored for cartilage explants, including reagent preparation, sample digestion, and data analysis. It also discusses critical parameters such as pH optimization to minimize interference from other molecules.

Principle of the Assay

The DMMB assay is based on the metachromatic shift that occurs when the cationic dye, 1,9-dimethylmethylene blue, binds to the anionic sulfate (B86663) groups of sGAGs.[4] This binding results in a color change from blue to purple, which can be quantified by measuring the absorbance at a specific wavelength (typically 525 nm).[4][5] The concentration of sGAGs in a sample is determined by comparing its absorbance to a standard curve generated with a known concentration of a sGAG, such as chondroitin (B13769445) sulfate.[4]

Experimental Protocols

I. Reagent Preparation

1. DMMB Dye Solution (pH 3.0 or 1.5)

-

For 1 Liter:

-

Dissolve 16 mg of 1,9-dimethylmethylene blue in 5 mL of 95% ethanol.

-

In a separate container, dissolve 3.04 g of glycine (B1666218) and 2.37 g of NaCl in approximately 900 mL of deionized water.

-